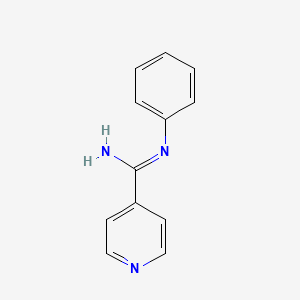
N-Phenylisonicotinamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenylisonicotinamidine is a useful research compound. Its molecular formula is C12H11N3 and its molecular weight is 197.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
N-PINA and its derivatives have been identified as promising candidates in cancer therapy, particularly for their ability to induce apoptosis in cancer cells.
Case Study: Induction of Apoptosis in Breast Cancer Cells
- A study demonstrated that a series of N-phenyl nicotinamides, including derivatives of N-PINA, were potent inducers of apoptosis in T47D breast cancer cells. The lead compound exhibited an EC50 value of 0.082 µM, indicating high potency in triggering cell death through caspase activation .
- Mechanism : These compounds were found to inhibit microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis .
Table 1: Potency of N-PINA Derivatives in Cancer Cell Lines
| Compound | EC50 (µM) | GI50 (µM) | Cell Line |
|---|---|---|---|
| Compound 10 | 0.082 | 0.21 | T47D |
| Compound 8 | Not specified | Not specified | MES-SA/DX5 (paclitaxel-resistant) |
Neurological Applications
N-PINA has also been explored for its potential effects on neurological disorders.
Case Study: Antidepressant Activity
- Research indicates that isonicotinamide derivatives can act as antagonists at orexin receptors, which are implicated in sleep-wake regulation and mood disorders. These compounds may offer therapeutic benefits for conditions such as depression and anxiety .
- Potential Indications : Disorders like Alzheimer's disease, Parkinson's disease, and ADHD have been identified as potential targets for treatment using N-PINA derivatives due to their neuroprotective properties .
Inhibition of Nicotinamide N-Methyltransferase (NNMT)
N-PINA has shown efficacy as an inhibitor of NNMT, an enzyme linked to various metabolic disorders.
Case Study: Metabolic Regulation
- A study highlighted the inhibition of NNMT by certain derivatives of N-PINA, which resulted in significant reductions in methylated metabolites associated with metabolic diseases. This suggests a potential role for N-PINA in managing conditions like obesity and diabetes .
Table 2: Inhibition Efficacy of N-PINA Derivatives on NNMT
| Compound | IC50 (µM) | Reduction in MNA (%) |
|---|---|---|
| Compound 6 | ~30 | 75 |
Antiviral Activity
Certain derivatives of N-PINA have displayed antiviral properties.
Case Study: Inhibition of Viral Replication
属性
CAS 编号 |
23573-51-5 |
|---|---|
分子式 |
C12H11N3 |
分子量 |
197.24 g/mol |
IUPAC 名称 |
N'-phenylpyridine-4-carboximidamide |
InChI |
InChI=1S/C12H11N3/c13-12(10-6-8-14-9-7-10)15-11-4-2-1-3-5-11/h1-9H,(H2,13,15) |
InChI 键 |
CVDXRDXVUQLBRU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |
规范 SMILES |
C1=CC=C(C=C1)N=C(C2=CC=NC=C2)N |
Key on ui other cas no. |
23573-51-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















